molecular formula C22H28N4O2 B11581242 N-(2-ethoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine

N-(2-ethoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11581242
M. Wt: 380.5 g/mol
InChI Key: DEYUNZCWKQXVLK-UHFFFAOYSA-N
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Description

N-[(2-ETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-ethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the benzodiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[(2-ETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-ETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular pathways involved are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-METHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
  • N-[(2-CHLOROPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
  • N-[(2-FLUOROPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Uniqueness

N-[(2-ETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C22H28N4O2/c1-2-28-21-10-6-3-7-18(21)17-23-22-24-19-8-4-5-9-20(19)26(22)12-11-25-13-15-27-16-14-25/h3-10H,2,11-17H2,1H3,(H,23,24)

InChI Key

DEYUNZCWKQXVLK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2CCN4CCOCC4

Origin of Product

United States

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